Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Catalog No.
S1539769
CAS No.
136802-85-2
M.F
C18H22ClO2P
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

CAS Number

136802-85-2

Product Name

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane

Molecular Formula

C18H22ClO2P

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3

InChI Key

JWCZKGYRAINWJA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl

The exact mass of the compound Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2) is a specialized, highly electron-rich diarylchlorophosphine used primarily as a precursor for advanced bulky phosphine ligands [1]. In industrial and pharmaceutical catalysis, it is the critical building block for high-performance chiral ligands such as Mandyphos M4, (R)-binap*, and specific CPhos derivatives[2]. Unlike standard chlorodiphenylphosphine, this compound features a unique 3,5-dimethyl-4-methoxy substitution pattern that simultaneously maximizes electron donation to the phosphorus center and creates a sterically demanding "meta effect"[1]. For procurement teams, this material is selected when downstream catalytic processes require extreme enantioselectivity, high turnover numbers, or the suppression of side reactions like β-hydride elimination in cross-coupling workflows[2].

Substituting this compound with cheaper analogs like chlorodiphenylphosphine (Ph2PCl) or bis(3,5-dimethylphenyl)chlorophosphine (Xylyl2PCl) fundamentally alters the electronic and steric environment of the resulting catalyst [1]. The 3,5-dimethyl groups restrict the rotation of the aryl rings to create a rigid chiral pocket, while the 4-methoxy group significantly increases the electron density at the metal center, accelerating oxidative addition [1]. X-ray crystallographic studies demonstrate that the steric crowding forces the methoxy groups to fold perpendicularly toward the phosphorus lone pair, a structural feature absent in simple xylyl or anisyl derivatives [1]. Consequently, using a generic precursor leads to drastic drops in enantiomeric excess, lower turnover frequencies, and increased formation of rearranged byproducts in sensitive cross-coupling and asymmetric hydrogenation reactions.

Enantioselectivity and Turnover in Asymmetric Hydrogenation

Ligands synthesized from this specific chlorophosphine, such as Mandyphos M4, exhibit exceptional performance in the asymmetric hydrogenation of enamides and acrylic acid derivatives [1]. In comparative profiling, the M4 ligand containing bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups achieved up to 99% enantiomeric excess (ee) and supported massive substrate-to-catalyst (S/C) ratios up to 25,000 [1]. In contrast, standard all-phenyl derivatives typically require higher catalyst loadings and often yield lower enantioselectivities [1].

Evidence DimensionEnantiomeric excess and Substrate/Catalyst (S/C) ratio
Target Compound DataUp to 99% ee and 25,000 S/C ratio (Mandyphos M4)
Comparator Or BaselineStandard all-phenyl derivatives (lower ee, higher required loading)
Quantified DifferenceS/C ratios reaching 25,000 with near-perfect (99%) ee
ConditionsRh-catalyzed asymmetric hydrogenation of α- and β-enamides and acrylic acid derivatives

The ability to operate at extremely high turnover numbers directly reduces the cost of expensive rhodium catalysts in large-scale pharmaceutical manufacturing.

Yield Enhancement in Rhodium-Catalyzed 1,4-Additions

The incorporation of the 3,5-dimethyl-4-methoxyphenyl group into the BINAP framework significantly improves catalytic efficiency [1]. In the Rh-catalyzed asymmetric 1,4-addition of 4-fluorophenylboroxine to N-benzyl-5,6-dihydro-2(1H)-pyridinone, the catalyst derived from (R)-binap* (synthesized using this chlorophosphine) improved the product yield to 74% while maintaining an excellent 96-97% ee [1]. Under identical conditions at 40 °C, the standard (R)-binap catalyst (derived from Ph2PCl) only achieved a 63% yield, and other bulky analogs like H8-binap failed to outperform the baseline [1].

Evidence DimensionProduct yield in asymmetric 1,4-addition
Target Compound Data74% yield with 96-97% ee ((R)-binap*)
Comparator Or Baseline63% yield with standard (R)-binap
Quantified Difference+11% absolute yield improvement
ConditionsRh-catalyzed 1,4-addition of 4-fluorophenylboroxine to enones at 40 °C

Higher yields in complex asymmetric additions minimize the loss of expensive late-stage intermediates, justifying the procurement of this specialized precursor.

Selectivity Control in Negishi Cross-Coupling

In the challenging palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides, suppressing β-hydride elimination to prevent alkyl group rearrangement is critical [1]. When evaluating a series of biarylphosphine (CPhos-type) ligands, the L5 variant bearing P-bound 3,5-dimethyl-4-methoxyphenyl groups exhibited the best selectivity for the nonrearranged product among all aryl-substituted candidates tested [1]. Comparators lacking this specific substitution pattern, such as the standard PhCPhos (L3), provided inferior selectivity or failed to adequately suppress the formation of rearranged isomers [1].

Evidence DimensionSelectivity for nonrearranged vs. rearranged coupling products
Target Compound DataHighest selectivity among aryl-substituted CPhos variants (L5)
Comparator Or BaselinePhCPhos (L3) and standard CPhos (L1)
Quantified DifferenceSuperior suppression of β-hydride elimination compared to unsubstituted phenyl analogs
ConditionsPd-catalyzed Negishi coupling of secondary alkylzinc reagents with electron-deficient heterocycles

Ensuring high regiochemical fidelity during the coupling of secondary alkyl groups prevents the costly separation of closely related isomeric impurities.

Crystallographic Evidence of Steric Preorganization

The unique performance of this compound stems from its highly specific steric profile, which cannot be replicated by simpler analogs [1]. X-ray crystallographic analysis of phosphines bearing the 3,5-dimethyl-4-methoxyphenyl group reveals that the 3,5-dimethyl substituents restrict rotation (the "meta effect"), forcing the 4-methoxy groups to orient perpendicularly to the phenyl ring faces and fold toward the phosphorus lone pair [1]. This creates a rigid, sterically encumbered chiral pocket that is fundamentally absent in standard xylyl (3,5-dimethylphenyl) or anisyl (4-methoxyphenyl) derivatives [1].

Evidence DimensionConformational rigidity and methoxy group orientation
Target Compound DataPerpendicular methoxy folding and restricted rotation
Comparator Or BaselineUnsubstituted phenyl or simple 4-methoxyphenyl groups
Quantified DifferencePresence of a locked, sterically encumbered chiral pocket
ConditionsX-ray crystallographic structural analysis

This structural preorganization is the physical basis for the enhanced enantioselectivity observed in downstream catalysts, making it an irreplaceable precursor for high-end chiral ligands.

Synthesis of High-Performance Chiral Diphosphines

Ideal for manufacturing Mandyphos M4, (R)-binap*, and related ligands used in industrial-scale asymmetric hydrogenations where extremely high turnover numbers (S/C > 20,000) are required[1].

Development of Advanced Cross-Coupling Catalysts

The optimal precursor for synthesizing specialized CPhos-type biarylphosphine ligands designed to suppress β-hydride elimination in the Negishi coupling of secondary alkylzinc reagents[2].

Asymmetric 1,4-Addition Workflows

The required building block for Rh-catalyzed asymmetric 1,4-additions of organoboron reagents to enones, particularly when standard BINAP catalysts fail to deliver acceptable yields [3].

Electronic and Steric Tuning of Transition Metal Catalysts

Selected by process chemists when a catalyst requires the simultaneous enhancement of electron density (via the 4-methoxy group) and steric bulk (via the 3,5-dimethyl meta effect) to optimize oxidative addition and reductive elimination steps [4].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE

Dates

Last modified: 08-15-2023

Explore Compound Types